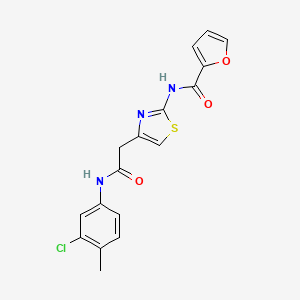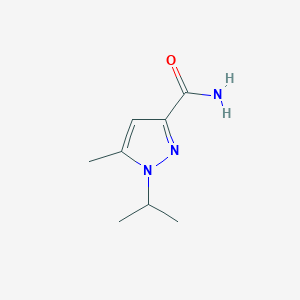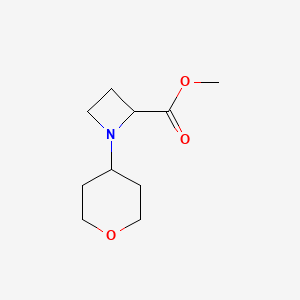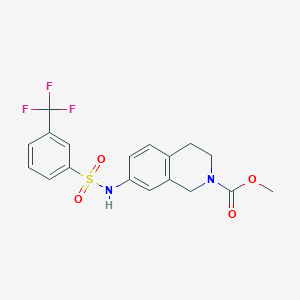methanone CAS No. 478067-80-0](/img/structure/B2720404.png)
[4-(4-methoxybenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a methoxyphenylmagnesium bromide with a suitable carbonyl compound to form an intermediate, which can then be further reacted to form the final product . In one example, dimethoxybenzene dicarbinol intermediate was prepared in excellent yields by reacting 4-methoxyphenylmagnesium bromide with isophthaladehyde in diethyl ether .Aplicaciones Científicas De Investigación
Application in Parkinson's Disease Imaging
The compound has been explored in the context of Parkinson's disease. A study by Wang et al. (2017) synthesized a tracer, [11C]HG-10-102-01, using a similar compound for potential PET imaging of the LRRK2 enzyme in Parkinson's disease patients. This synthesis contributes to the development of diagnostic tools for neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).
Role in Antimicrobial Activity
The compound has shown relevance in antimicrobial research. Sunitha et al. (2017) synthesized novel derivatives using a similar structure, demonstrating significant antimicrobial activity. This highlights its potential use in developing new antimicrobial agents (Sunitha, Angajala, Shankar, Kumar, Krishna, Lincoln, & Pochampalli, 2017).
Application in Cancer Research
Hayakawa et al. (2004) explored a derivative of a similar compound as an anti-tumor agent. They designed and synthesized a biologically stable derivative with expected prolonged activity in the human body, indicating its potential in cancer treatment (Hayakawa, Shioya, Agatsuma, Furukawa, Naruto, & Sugano, 2004).
Potential in Synthetic Chemistry
The compound's derivatives have been used in synthetic chemistry. Belyaeva et al. (2018) synthesized a derivative by functionalizing the pyridine ring of the quinoline molecule, showcasing its use in creating complex chemical structures (Belyaeva, Nikitina, Afonin, & Trofimov, 2018).
Biodegradation Studies
Donnelly and Dagley (1980) studied the biodegradation of similar compounds by Pseudomonas putida, providing insight into environmental aspects of these chemicals (Donnelly & Dagley, 1980).
Safety and Hazards
Propiedades
IUPAC Name |
[4-(4-methoxybenzoyl)-1-methylpyrrolidin-3-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-22-12-18(20(23)14-4-8-16(25-2)9-5-14)19(13-22)21(24)15-6-10-17(26-3)11-7-15/h4-11,18-19H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWNTSPJWJLIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-methoxybenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]propanamide](/img/structure/B2720325.png)



![N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2720333.png)
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2720335.png)

![N-(3-chloro-4-fluorophenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2720337.png)
![N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)acetamide](/img/structure/B2720339.png)
![N-methyl-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2720340.png)

![3-Benzyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2720344.png)